{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine
Overview
Description
This compound, also known as {6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine
, has a CAS Number of 1303889-68-0 . It has a molecular weight of 291.43 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound isN-{5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-methylpentyl}-N-ethylamine
. The InChI code is 1S/C18H29NO2/c1-5-19-14(2)9-6-7-12-20-16-11-8-10-15-13-18(3,4)21-17(15)16/h8,10-11,14,19H,5-7,9,12-13H2,1-4H3
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, I could not find more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Biological Activities
- Benzofuran derivatives have been synthesized and explored for various biological activities. For example, new benzofuran derivatives have shown potential as anti-HIV agents, indicating the broader applicability of benzofuran structures in medicinal chemistry (Mubarak et al., 2007).
Photophysical Properties
- Research on dilanthanide complexes derived from benzofuran-containing ligands has shed light on their structural features and photophysical properties. These studies contribute to understanding energy transfer mechanisms in heterodinuclear derivatives, which could be relevant for materials science and luminescent materials development (Gao et al., 2014).
Organic Synthesis and Catalysis
- In organic synthesis, benzofuran compounds have been utilized in the synthesis of complex molecules. For instance, reactions between ethylene and cycloruthenated tertiary amines have demonstrated stoichiometric olefin arylation and one-carbon-atom insertion, showcasing the versatility of benzofuran derivatives in catalysis and organic synthesis (Ritleng et al., 2003).
Materials Science
- Benzofuran-based compounds have also found applications in materials science, such as in the development of novel electron transport layers for polymer solar cells. This highlights the potential of such compounds in improving the efficiency of energy conversion devices (Kim et al., 2014).
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives, which this compound is a part of, have shown significant cell growth inhibitory effects in various types of cancer cells .
Mode of Action
Benzofuran derivatives are known to interact with various cellular targets leading to inhibition of cell growth .
Biochemical Pathways
Benzofuran derivatives are known to affect multiple biochemical pathways leading to their anticancer activities .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Properties
IUPAC Name |
6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-ethylhexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-5-19-14(2)9-6-7-12-20-16-11-8-10-15-13-18(3,4)21-17(15)16/h8,10-11,14,19H,5-7,9,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVIFKDSHOZYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CCCCOC1=CC=CC2=C1OC(C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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